molecular formula C13H9FN2O B1619578 2-(2-Fluorophenyl)-1,3-benzoxazol-5-amine CAS No. 313527-46-7

2-(2-Fluorophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B1619578
CAS No.: 313527-46-7
M. Wt: 228.22 g/mol
InChI Key: MHKZGGXTFFGCGC-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-1,3-benzoxazol-5-amine is a heterocyclic compound that belongs to the benzoxazole family This compound is characterized by the presence of a fluorophenyl group attached to the benzoxazole ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-1,3-benzoxazol-5-amine typically involves the condensation of 2-fluoroaniline with salicylic acid derivatives under acidic or basic conditions. One common method is the cyclization of 2-fluoroaniline with salicylic acid in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is carried out at elevated temperatures to facilitate the formation of the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the benzoxazole ring to benzoxazoline derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of benzoxazoline derivatives.

    Substitution: Introduction of halogen, nitro, or sulfonyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of fluorescent dyes and materials for optoelectronic applications.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In cancer cells, it may interfere with signaling pathways that regulate cell growth and apoptosis, leading to reduced proliferation and increased cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluorophenyl)-1,3-benzoxazole
  • 2-(2-Fluorophenyl)-1,3-benzothiazole
  • 2-(2-Fluorophenyl)-1,3-benzimidazole

Uniqueness

2-(2-Fluorophenyl)-1,3-benzoxazol-5-amine is unique due to the presence of the amine group at the 5-position of the benzoxazole ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other benzoxazole derivatives. The fluorophenyl group also enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets.

Properties

IUPAC Name

2-(2-fluorophenyl)-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O/c14-10-4-2-1-3-9(10)13-16-11-7-8(15)5-6-12(11)17-13/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKZGGXTFFGCGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352894
Record name 2-(2-fluorophenyl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313527-46-7
Record name 2-(2-Fluorophenyl)-5-benzoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313527-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-fluorophenyl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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